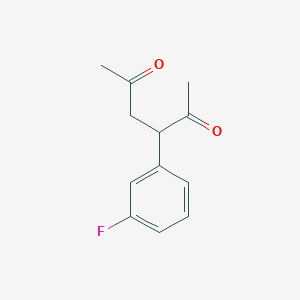
2,5-Hexanedione, 3-(3-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Hexanedione, 3-(3-fluorophenyl)- is an organic compound with the molecular formula C₁₂H₁₃FO₂ It is a derivative of 2,5-hexanedione, where a fluorophenyl group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanedione, 3-(3-fluorophenyl)- can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone, which is then subjected to oxidative cleavage to yield the desired diketone . Another method involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle, under high-temperature water conditions .
Industrial Production Methods
Industrial production of 2,5-Hexanedione, 3-(3-fluorophenyl)- typically involves the use of high-temperature water (HTW) conditions for the efficient conversion of starting materials. The reaction parameters, such as temperature, reaction time, and the amount of catalyst, are optimized to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2,5-Hexanedione, 3-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to the corresponding diol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2,5-Hexanedione, 3-(3-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Hexanedione, 3-(3-fluorophenyl)- involves its interaction with lysine residues in proteins through Schiff base formation, followed by cyclization to form pyrroles. The oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which can perturb cellular functions and cause damage to nerve cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Hexanedione: A simpler diketone without the fluorophenyl group.
2,5-Heptanedione: A longer-chain analog.
3,6-Octanedione: Another γ-diketone with a different carbon chain length.
Uniqueness
2,5-Hexanedione, 3-(3-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity compared to its non-fluorinated analogs. This fluorine substitution can influence the compound’s biological activity and its interactions with other molecules .
Properties
CAS No. |
583887-42-7 |
|---|---|
Molecular Formula |
C12H13FO2 |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)hexane-2,5-dione |
InChI |
InChI=1S/C12H13FO2/c1-8(14)6-12(9(2)15)10-4-3-5-11(13)7-10/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
FVFLVPSNDWLKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


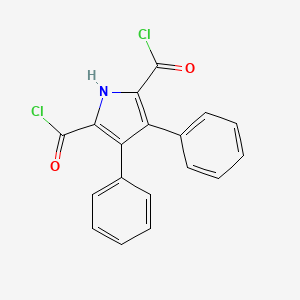
![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

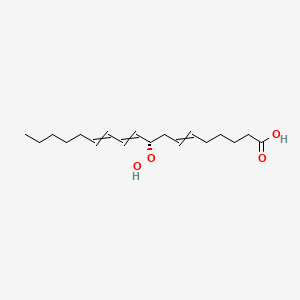
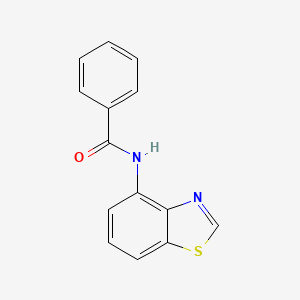
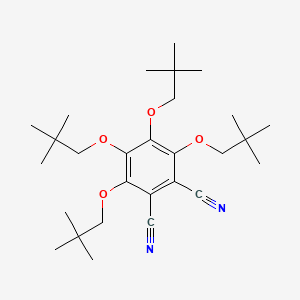
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
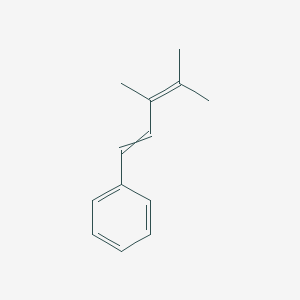
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)

![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
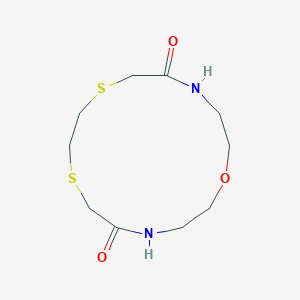
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
